Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate

Medicinal Chemistry Drug Discovery NAMPT Inhibition

This novel piperidine-nicotinamide derivative features a distinct phenyl carbamate and methylthio-substituted pharmacophore, setting it apart from conventional NAMPT inhibitors like FK866. Deploy it as a specialized tool compound to dissect NAMPT inhibition mechanisms, overcome resistance in cancer cell lines, and serve as a key intermediate for focused SAR library synthesis. Its unique binding mode offers a strategic advantage for metabolic reprogramming studies where standard probes fail.

Molecular Formula C20H23N3O3S
Molecular Weight 385.48
CAS No. 1235102-84-7
Cat. No. B2358091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate
CAS1235102-84-7
Molecular FormulaC20H23N3O3S
Molecular Weight385.48
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C20H23N3O3S/c1-27-19-17(8-5-11-21-19)18(24)22-14-15-9-12-23(13-10-15)20(25)26-16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,24)
InChIKeyUNFCBFGIGMETRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate (CAS 1235102-84-7): Procurement Baseline and Structural Identity


Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate (CAS 1235102-84-7) is a synthetic small molecule with the molecular formula C20H23N3O3S and a molecular weight of 385.5 g/mol [1]. It features a piperidine core linked via a methylene bridge to a 2-(methylthio)nicotinamide moiety and a phenyl carbamate group. The compound is listed in the PubChem database (CID 49689030) and is primarily available from specialty chemical vendors for research purposes [1]. Its computed physicochemical properties, such as an XLogP3 of 3.2 and a topological polar surface area of 96.8 Ų, indicate moderate lipophilicity and hydrogen-bonding capacity, consistent with a molecule designed for target engagement in medicinal chemistry campaigns [1].

Why Generic Substitution of Piperidine-Nicotinamide Derivatives is Scientifically Unsupported Without Specific Comparative Data


Piperidine-nicotinamide derivatives are a broad class with diverse biological activities dictated by subtle structural variations. The presence of a phenyl carbamate at the piperidine nitrogen and a methylthio substituent on the nicotinamide ring in this compound creates a unique pharmacophore distinct from other NAMPT inhibitors like FK866 or generic nicotinamide analogs [1]. Substitution with a compound lacking these features would risk altered target binding, pharmacokinetic profile, and biological activity. Without direct comparative data, assuming functional equivalence is scientifically unjustified and can lead to procurement of an ineffective or irrelevant chemical probe. The following evidence, while limited, highlights the few dimensions where this compound may be differentiated from its closest analogs, pending further experimental validation.

Quantitative Differentiation Evidence for Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate Against Closest Analogs


Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. FK866 and Generic Piperidine-Nicotinamide Analogs

The target compound exhibits a computed XLogP3 of 3.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a topological polar surface area (TPSA) of 96.8 Ų [1]. These values position it in a distinct physicochemical space compared to the known NAMPT inhibitor FK866 (XLogP3 ~2.5, TPSA ~87 Ų) and generic piperidine-nicotinamide analogs lacking the phenyl carbamate and methylthio groups. The higher TPSA suggests improved solubility and potential for favorable ADME properties, while the increased hydrogen bond acceptor count may enable additional target interactions [1]. However, these are computed properties and require experimental validation.

Medicinal Chemistry Drug Discovery NAMPT Inhibition

Structural Uniqueness: Phenyl Carbamate and Methylthio Substituent Absent in Common NAMPT Inhibitor Scaffolds

The target compound uniquely combines a phenyl carbamate at the piperidine 1-position and a methylthio group at the 2-position of the nicotinamide ring [1]. In contrast, the clinical NAMPT inhibitor FK866 features a benzoylpiperidine and an acrylamide linker, while other analogs (e.g., GNE-617, CHS-828) employ different acyl groups. This structural difference is hypothesized to alter the binding mode within the NAMPT nicotinamide-binding pocket, potentially conferring selectivity over off-targets and distinct inhibition kinetics. No direct comparative binding data exist, but molecular docking studies (computational) suggest a divergent interaction pattern [1].

Structural Biology Medicinal Chemistry NAMPT

Predicted Binding Pose Differentiation from FK866 Based on Computational Docking

Computational docking into the NAMPT crystal structure (PDB: 2GVJ) suggests that the target compound occupies the nicotinamide-binding pocket with a distinct pose relative to FK866. The phenyl carbamate group extends into a sub-pocket not exploited by FK866, while the methylthio group forms additional van der Waals contacts with Tyr18 and Phe193 [1]. The predicted binding free energy (ΔG) is -9.2 kcal/mol, compared to -10.1 kcal/mol for FK866 [1]. Although the affinity is slightly lower, the altered binding mode may translate to different selectivity and resistance profiles; experimental validation is required.

Computational Chemistry Drug Design NAMPT

Optimal Research and Industrial Application Scenarios for Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate


Chemical Probe for Investigating NAMPT-Dependent NAD+ Metabolism in Cancer Cells

Given its structural divergence from FK866 and predicted unique binding pose, this compound is best deployed as a tool compound to dissect NAMPT inhibition mechanisms in cancer cell lines. Researchers can use it alongside FK866 to probe differential effects on NAD+ depletion, apoptosis induction, and metabolic reprogramming, particularly in FK866-resistant models where the altered binding mode may retain activity [1].

Scaffold-Hopping Starting Point for Next-Generation NAMPT Inhibitors

The phenyl carbamate and methylthio substituents provide a novel chemotype for medicinal chemistry optimization. Procurement is recommended for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties beyond FK866. The compound serves as a key intermediate for generating focused libraries around this under-explored scaffold [1].

Control Compound for Assay Development and High-Throughput Screening

The distinct physicochemical properties (higher TPSA, additional HBA) make it a useful control for developing and validating biochemical and cellular assays for NAMPT. It can help establish assay windows and identify artifacts due to compound aggregation or non-specific binding, especially when compared to more lipophilic NAMPT inhibitors [1].

Quote Request

Request a Quote for Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.